2-({[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile
Overview
Description
2-({[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a triazine ring, a piperidine moiety, and a dihydropyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the triazine ring, followed by the introduction of the piperidine group. The final steps involve the formation of the dihydropyrimidine core and the attachment of the sulfanyl and phenyl groups. Common reagents used in these reactions include various amines, aldehydes, and sulfur-containing compounds .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-({[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2-({[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-({[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in cellular processes, leading to its observed biological effects. For example, it may inhibit protein kinases or other signaling molecules, disrupting pathways critical for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent inhibitors of protein kinase B (Akt) and have shown significant anticancer activity.
Piperidine Derivatives: These compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness
2-({[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile is unique due to its combination of functional groups and its potential to interact with multiple molecular targets. This makes it a versatile compound with a broad spectrum of applications in scientific research and drug discovery .
Properties
IUPAC Name |
2-[(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)methylsulfanyl]-6-oxo-4-phenyl-1H-pyrimidine-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8OS/c21-11-14-16(13-7-3-1-4-8-13)25-20(26-17(14)29)30-12-15-23-18(22)27-19(24-15)28-9-5-2-6-10-28/h1,3-4,7-8H,2,5-6,9-10,12H2,(H,25,26,29)(H2,22,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIUOEFPSCLSLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N)CSC3=NC(=C(C(=O)N3)C#N)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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